3,4-Dichlorobenzenesulfonamide
Overview
Description
3,4-Dichlorobenzenesulfonamide is an organic compound with the molecular formula C6H5Cl2NO2S. It is a derivative of benzenesulfonamide, where two chlorine atoms are substituted at the 3rd and 4th positions of the benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Scientific Research Applications
3,4-Dichlorobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Future Directions
A study has been conducted on new chalcone derivatives containing 2,4-dichlorobenzenesulfonamide moiety, which displayed notable anticancer effects on various human cancer cells . This suggests potential future directions in exploring the anticancer properties of 3,4-Dichlorobenzenesulfonamide and its derivatives .
Mechanism of Action
- The primary targets of 3,4-Dichlorobenzenesulfonamide are not explicitly mentioned in the available literature. However, we know that it contains two pharmacophore groups: 2,4-dichlorobenzenesulfonamide and chalcone .
Target of Action
Result of Action
Biochemical Analysis
Biochemical Properties
3,4-Dichlorobenzenesulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as carbonic anhydrase, where it acts as an inhibitor. This interaction is crucial as it affects the enzyme’s ability to catalyze the conversion of carbon dioxide and water to bicarbonate and protons. The compound’s sulfonamide group is responsible for binding to the active site of the enzyme, thereby inhibiting its activity .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases . Additionally, it has been observed to inhibit the proliferation of certain cancer cell lines, such as HeLa and HL-60 cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to their inhibition. This inhibition can result in the disruption of metabolic pathways and cellular processes. For example, the inhibition of carbonic anhydrase by this compound affects the regulation of pH within cells, which can have downstream effects on various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to inhibit enzyme activity without causing significant toxicity. At higher doses, it can induce toxic effects, including liver and kidney damage. Studies have also shown that there is a threshold dose beyond which the compound’s adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes. It affects the metabolic flux by inhibiting enzymes such as carbonic anhydrase, which plays a role in the regulation of pH and bicarbonate levels within cells. The compound’s interaction with these enzymes can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in specific cellular compartments, affecting its localization and activity. Studies have shown that it can be transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it has been observed to localize to the mitochondria, where it disrupts mitochondrial membrane potential and induces apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dichlorobenzenesulfonamide can be synthesized through the reaction of benzenesulfonyl chloride with 3,4-dichloroaniline. The reaction typically involves the following steps:
Reaction Setup: Benzenesulfonyl chloride is reacted with 3,4-dichloroaniline in the presence of a base such as pyridine or triethylamine.
Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures ranging from 60°C to 80°C.
Product Isolation: The resulting product is then purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichlorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include substituted benzenesulfonamides with various functional groups.
Oxidation Reactions: Products include benzenesulfonic acids.
Reduction Reactions: Products include benzenesulfonamides with reduced sulfonamide groups.
Comparison with Similar Compounds
3,4-Dichlorobenzenesulfonamide can be compared with other similar compounds, such as:
2,4-Dichlorobenzenesulfonamide: Similar structure but with chlorine atoms at the 2nd and 4th positions. It exhibits different reactivity and biological activity.
3,5-Dichlorobenzenesulfonamide: Chlorine atoms at the 3rd and 5th positions. It has distinct chemical properties and applications.
4-Chlorobenzenesulfonamide: Only one chlorine atom at the 4th position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3,4-dichlorobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLSOONBCBUBOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20283393 | |
Record name | 3,4-dichlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20283393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23815-28-3 | |
Record name | 3,4-Dichlorobenzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023815283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23815-28-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31188 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-dichlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20283393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dichlorobenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DICHLOROBENZENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9RH83L2KL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and structure of 3,4-Dichlorobenzenesulfonamide?
A1: The molecular formula of this compound is C6H5Cl2NO2S []. While the abstract doesn't provide a visual representation of the structure, it does mention that it "resembles those of other arylsulfonamides" []. This suggests a benzene ring with chlorine atoms substituted at the 3 and 4 positions, and a sulfonamide group (-SO2NH2) attached to the ring.
Q2: What is the significance of the hydrogen bonding pattern observed in the crystal structure of this compound?
A2: The abstract mentions that the molecules of this compound are arranged in layers within the crystal structure, held together by N—H⋯O hydrogen bonds []. This type of intermolecular interaction can influence the compound's physical properties such as melting point, boiling point, and solubility. Understanding these interactions is crucial for further studies on its applications and potential biological activity.
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